molecular formula C12H22N2O4 B12333264 1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate

1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate

Cat. No.: B12333264
M. Wt: 258.31 g/mol
InChI Key: GKLMJKMPXLLQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate is a heterocyclic organic compound with the molecular formula C12H23ClN2O4. It is known for its unique structure, which includes a diazepane ring substituted with tert-butyl and methyl groups.

Chemical Reactions Analysis

1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-Tert-butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 1,4-diazepane-1,2-dicarboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-6-13-8-9(14)10(15)17-4/h9,13H,5-8H2,1-4H3

InChI Key

GKLMJKMPXLLQQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCC1C(=O)OC

Origin of Product

United States

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